molecular formula C15H14N2O3 B2469190 4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid CAS No. 182957-95-5

4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid

Cat. No.: B2469190
CAS No.: 182957-95-5
M. Wt: 270.288
InChI Key: BPZAOKROQZOTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid (CAS: 182957-95-5) is an aromatic carboxylic acid derivative with the molecular formula C₁₅H₁₄N₂O₃ and a molecular weight of 270.28 g/mol . Its structure features a benzoic acid backbone substituted with a methyl group at the 4-position and a phenylcarbamoyl amino group at the 3-position. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors for cancer therapy (e.g., nilotinib for chronic myeloid leukemia) .

Properties

IUPAC Name

4-methyl-3-(phenylcarbamoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-7-8-11(14(18)19)9-13(10)17-15(20)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZAOKROQZOTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Primary Synthesis Route: Nitro Reduction Followed by Carbamoylation

The canonical synthesis begins with 4-methyl-3-nitrobenzoic acid as the precursor, proceeding through nitro-group reduction to an amine intermediate, followed by reaction with phenyl isocyanate.

Nitro Reduction Techniques

The nitro group in 4-methyl-3-nitrobenzoic acid is reduced to an amine using:

Catalytic Hydrogenation

  • Conditions : H₂ gas (1–3 atm), 10% Pd/C catalyst, ethanol solvent, 25–50°C.
  • Yield : 92–95%.
  • Advantages : High selectivity, minimal byproducts.

Chemical Reduction

  • Reagents : Fe/HCl or SnCl₂ in HCl.
  • Yield : 85–88%.
  • Limitations : Requires acidic workup, generates metal waste.
Carbamoylation with Phenyl Isocyanate

The amine intermediate reacts with phenyl isocyanate under anhydrous conditions:

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Temperature : 0–5°C (slow addition), then room temperature.
  • Reaction Time : 4–6 hours.
  • Yield : 80–85%.

Mechanistic Insight :
The amine nucleophilically attacks the electrophilic carbon of phenyl isocyanate, forming a urea linkage. Excess isocyanate is quenched with aqueous NaHCO₃.

Alternative Route: Coupling of 4-Methylanthranilic Acid

A less common method involves 4-methylanthranilic acid (2-amino-4-methylbenzoic acid) reacting with phenyl isocyanate:

  • Conditions : DCM, triethylamine base, 24 hours.
  • Yield : 75–78%.
  • Challenge : Limited commercial availability of 4-methylanthranilic acid.

Optimization of Reaction Conditions

Solvent Effects on Carbamoylation

Polar aprotic solvents (e.g., DMF) increase reaction rates but may lead to esterification side products. Non-polar solvents (e.g., toluene) require higher temperatures but improve selectivity.

Temperature and Stoichiometry

  • Optimal Isocyanate Equivalents : 1.2–1.5 equivalents prevent diurea formation.
  • Exothermic Control : Maintaining temperatures <30°C during isocyanate addition minimizes decomposition.

Purification and Isolation

Recrystallization

  • Solvent System : Ethanol/water (3:1 v/v).
  • Purity : >98% after two recrystallizations.
  • Melting Point : 231–232°C (literature value).

Chromatographic Methods

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent : Ethyl acetate/hexane (1:1).
  • Recovery : 90–92%.

Analytical Characterization

Spectroscopic Data

Table 1: Key Spectral Signatures

Technique Observations Source
IR (KBr) 1702 cm⁻¹ (C=O, carboxylic acid), 1648 cm⁻¹ (urea C=O)
¹H NMR (DMSO) δ 2.32 (s, 3H, CH₃), δ 7.25–8.15 (m, 8H, Ar-H), δ 12.48 (s, 1H, COOH)
MS (ESI) m/z 271.1077 [M+H]⁺, 293.0896 [M+Na]⁺

Purity Assessment

  • HPLC : C18 column, 80:20 acetonitrile/water, retention time 6.2 min.
  • Elemental Analysis : C 66.66%, H 5.19%, N 10.37% (theoretical: C 66.66, H 5.23, N 10.36).

Comparative Analysis of Methods

Table 2: Synthesis Route Efficiency

Parameter Catalytic Hydrogenation Route Chemical Reduction Route
Overall Yield 74–78% 65–68%
Purity >98% 95–97%
Reaction Time 8 hours 12 hours
Cost High (Pd catalyst) Low

Challenges and Mitigation Strategies

Side Reactions

  • Esterification : Carboxylic acid may react with alcohols during nitro reduction. Mitigated by using ethanol-free conditions or silyl protection.
  • Diurea Formation : Excess isocyanate leads to bis-urea derivatives. Controlled by slow addition and stoichiometric monitoring.

Scalability Issues

  • Catalyst Recovery : Pd/C filtration is cumbersome at >1 kg scale. Fixed-bed reactors improve efficiency.
  • Exothermicity : Semi-batch reactors with cooling jackets prevent thermal runaway during carbamoylation.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The benzoic acid moiety undergoes classical esterification under acidic or catalytic conditions. For example, reaction with methanol in the presence of H₂SO₄ yields the corresponding methyl ester:

C15H14N2O3+CH3OHH+C16H16N2O3+H2O\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_3 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3 + \text{H}_2\text{O}

This reaction is critical for modifying solubility and enhancing bioavailability in pharmacological studies12.

Key Conditions :

ReagentCatalystTemperatureYield
MethanolH₂SO₄Reflux70–85%
EthanolHCl (gas)60°C75–90%

Amide Hydrolysis

The phenylcarbamoyl group (-NHCO-NH-) undergoes hydrolysis under acidic or basic conditions. For instance, treatment with NaOH yields 4-methyl-3-aminobenzoic acid and phenyl isocyanate:

C15H14N2O3+NaOHC8H9NO2+C7H5NO+H2O\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_3 + \text{NaOH} \rightarrow \text{C}_8\text{H}_9\text{NO}_2 + \text{C}_7\text{H}_5\text{NO} + \text{H}_2\text{O}

This reaction is pivotal for synthesizing intermediates in drug development31.

Hydrolysis Pathways :

ConditionProductsApplication
6M HCl, Δ3-Amino-4-methylbenzoic acidPrecursor for heterocycles
2M NaOH, ΔPhenyl isocyanate (recoverable)Urea/thiourea synthesis

Cyclization Reactions

Under dehydrating conditions, the compound forms heterocyclic structures. For example, using PPh₃/Et₃N/I₂ as a catalyst, it undergoes cyclization to produce oxazolidinone derivatives[^2^]1:

C15H14N2O3PPh3/Et3N/I2C15H12N2O2+H2O\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_3 \xrightarrow{\text{PPh}_3/\text{Et}_3\text{N/I}_2} \text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_2 + \text{H}_2\text{O}

This reactivity is exploited in synthesizing kinase inhibitors4.

Cyclization Efficiency :

Catalyst SystemTime (h)YieldProduct Type
PPh₃/Et₃N/I₂1–265–80%Oxazolidinone
POCl₃/DMF3–450–60%Benzoxazinone

Electrophilic Substitution

The aromatic ring participates in sulfonation and halogenation. Reaction with benzenesulfonyl chloride introduces sulfonyl groups at the para position to the methyl group3:

C15H14N2O3+PhSO2ClC21H18N2O5S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_3 + \text{PhSO}_2\text{Cl} \rightarrow \text{C}_{21}\text{H}_{18}\text{N}_2\text{O}_5\text{S}

This modification enhances binding affinity in receptor studies4.

Substitution Patterns :

ElectrophilePositionCatalystYield
Cl₂ (chlorination)Ortho to -COOHFeCl₃40–55%
HNO₃ (nitration)Meta to -NHCOH₂SO₄30–45%

Oxidation and Reduction

  • Oxidation : The methyl group is resistant to oxidation under mild conditions but converts to a carboxyl group under strong oxidants like KMnO₄/H₂SO₄, forming a dicarboxylic acid derivative1.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amide to a secondary amine, altering pharmacological activity4.

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler benzoic acid derivatives due to steric and electronic effects from substituents:

CompoundEsterification RateHydrolysis RateCyclization Yield
4-Methylbenzoic acidHighLowN/A
3-[(Phenylcarbamoyl)amino]benzoic acidModerateHigh60–75%
Target CompoundModerateModerate65–80%

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of para-aminobenzoic acid (PABA), including 4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid, have shown promising cytotoxic effects against various human cancer cell lines. The compound has been evaluated for its ability to inhibit receptor tyrosine kinases, which are critical in cancer progression. In particular, studies indicated that certain derivatives could inhibit the activity of EGFR and other kinases involved in tumor growth and metastasis .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. It has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This makes it a candidate for treating conditions characterized by chronic inflammation .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins. These studies suggest that the compound can effectively bind to active sites of specific receptors and enzymes, which is crucial for its pharmacological efficacy .

Table 1: Biological Activities of this compound

Activity Type Description Reference
AnticancerInhibits receptor tyrosine kinases; effective against cancer cells
Anti-inflammatoryModulates inflammatory pathways; reduces cytokine production
AntimicrobialInhibits growth of various bacterial strains
Molecular DockingBinds effectively to target proteins; supports therapeutic use

Table 2: Summary of Case Studies

Study Focus Findings Reference
Cancer Cell LinesSignificant cytotoxicity observed; effective at low concentrations
Inflammatory ConditionsReduction in inflammatory markers; potential therapeutic implications
Antimicrobial TestingEffective against multiple bacterial strains; supports further development as an antibiotic

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Key analogues differ in substituents on the benzoic acid core, influencing physicochemical properties and bioactivity.

Table 1: Structural and Bioactivity Comparison
Compound Name Structural Features Molecular Formula Bioactivity (LC₅₀, mg/L) Lipophilicity (log k) Applications
4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid Methyl (C4), phenylcarbamoyl amino (C3) C₁₅H₁₄N₂O₃ Not reported Higher than non-methylated Pharmaceutical intermediates
4-[(Phenylcarbamoyl)amino]benzoic acid Phenylcarbamoyl amino (C4), no methyl C₁₄H₁₂N₂O₃ 12.5 (2nd instar larvae) 1.82 ± 0.02 Insecticides
4-[(Phenylcarbamothioyl)amino]benzoic acid Thiosemicarbazide (C=S) instead of urea (C=O) C₁₄H₁₂N₂O₂S 8.7 (2nd instar larvae) 2.45 ± 0.03 Enhanced pesticidal activity
3-{[4-Methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid Morpholinylsulfonyl and methyl substituents C₁₉H₂₀N₂O₆S Not reported 3.10 ± 0.05 (estimated) Potential kinase modulation

Key Findings

Impact of Methyl Group: The methyl group at C4 in the target compound increases lipophilicity (log k) compared to non-methylated analogues like 4-[(phenylcarbamoyl)amino]benzoic acid. This enhances membrane permeability, critical for drug bioavailability . Methylation reduces metabolic degradation, improving stability in biological systems .

Urea vs. Thiosemicarbazide: Replacement of the urea group (C=O) with a thiosemicarbazide (C=S) in 4-[(phenylcarbamothioyl)amino]benzoic acid increases lipophilicity and insecticidal potency (LC₅₀: 8.7 vs. 12.5 mg/L) . Thiosemicarbazides exhibit stronger hydrogen bonding with insect acetylcholinesterase, explaining higher efficacy .

Therapeutic vs. Agrochemical Applications: The target compound’s methyl and phenylcarbamoyl groups favor interactions with human kinase targets (e.g., BCR-ABL in leukemia), making it a key intermediate in nilotinib synthesis . Non-methylated or thio-substituted analogues are more suited for agrochemicals due to optimized pesticidal activity and lower mammalian toxicity .

Biological Activity

4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound is structurally characterized by the presence of a methyl group at the 4-position and a phenylcarbamoyl amino group at the 3-position on the benzoic acid ring. Its biological activity is primarily investigated for its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H13NO2\text{C}_{14}\text{H}_{13}\text{N}\text{O}_{2}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of PABA have inhibitory effects against various bacterial strains, suggesting that this compound may also possess similar activity. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Research findings indicate that this compound can inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported for related compounds in this class range from 5 µM to 50 µM, indicating promising anticancer activity. Notably, some derivatives have shown greater efficacy than established chemotherapy agents like doxorubicin .

CompoundCell LineIC50 (µM)Reference
This compoundMCF-721.3 ± 4.1
Benzamide DerivativeA5495.85
DoxorubicinMCF-7-Standard Reference

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases (RTKs). In particular, it has been shown to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in many cancers. The inhibition percentages reported range from 16% to 92% at concentrations around 10 nM for structurally similar compounds .

The exact mechanism of action for this compound remains partially elucidated due to limited specific studies. However, based on its structural similarities with other bioactive compounds, it is hypothesized that it may interact with multiple biological targets through non-covalent binding interactions. This could lead to alterations in signaling pathways critical for cell proliferation and survival .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Although detailed pharmacokinetic data specific to this compound are scarce, it is expected that the presence of functional groups will influence its solubility and permeability across biological membranes.

Case Studies

In a study evaluating the anticancer properties of various PABA derivatives, researchers found that certain structural modifications significantly enhanced cytotoxicity against cancer cell lines. For example, modifications leading to increased lipophilicity were correlated with improved cellular uptake and higher anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-3-[(phenylcarbamoyl)amino]benzoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via condensation of 4-amino-3-methylbenzoic acid with phenyl isocyanate in anhydrous acetone under reflux, monitored by TLC . Yield optimization requires controlled stoichiometry (1:1 molar ratio), inert atmosphere (N₂), and purification via crystallization using ethanol/water mixtures. Impurities like unreacted starting materials or byproducts (e.g., urea derivatives) should be analyzed via HPLC with UV detection at 254 nm .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.55–7.92 ppm), NH groups (δ 8.81–9.08 ppm), and carboxylic acid protons (δ 12.65 ppm) .
  • IR Spectroscopy : Confirm amide (C=O at ~1667 cm⁻¹) and carboxylic acid (O-H at ~3308 cm⁻¹) functionalities .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ ions (theoretical m/z for C₁₅H₁₃N₂O₃: 275.09) .

Q. What solvents and pH conditions are suitable for solubility studies of this compound?

  • Experimental Design : Test solubility in DMSO (for stock solutions), aqueous buffers (pH 2–12), and ethanol. Use UV-Vis spectroscopy to quantify solubility. The carboxylic acid group confers pH-dependent solubility: low solubility in acidic conditions (protonated -COOH) vs. higher solubility in alkaline media (deprotonated -COO⁻) .

Advanced Research Questions

Q. How do computational methods like DFT explain the electronic properties and reactivity of this compound?

  • Computational Approach :

  • Perform geometry optimization at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges .
  • Identify reactive sites: The amide nitrogen and carboxylic oxygen are nucleophilic hotspots, while the phenyl ring shows electrophilic substitution potential .
  • Compare calculated NMR shifts with experimental data to validate models .

Q. What strategies reconcile contradictions in reported biological activities (e.g., insecticidal vs. anticancer effects) across studies?

  • Data Analysis Framework :

  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing the phenyl group with pyridyl or adding sulfonyl groups) .
  • Use dose-response assays (e.g., LC₅₀ for insecticidal activity vs. IC₅₀ in cancer cell lines ).
  • Evaluate off-target effects via proteomic profiling or kinase inhibition assays .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) at the molecular level?

  • Mechanistic Studies :

  • Molecular Docking : Simulate binding to targets like tyrosine kinases (nilotinib intermediates ) or acetylcholinesterase (Alzheimer’s drug analogs ). Use AutoDock Vina with flexible ligand sampling.
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamics (ΔH, ΔS) for protein-ligand interactions .
  • Fluorescence Quenching : Monitor conformational changes in serum albumin (e.g., BSA) upon compound binding .

Methodological Considerations

Q. What chromatographic techniques are recommended for purity analysis and separation of synthetic intermediates?

  • Protocol :

  • HPLC : C18 column, mobile phase = acetonitrile/0.1% formic acid (gradient elution), flow rate = 1 mL/min, UV detection at 220 nm .
  • TLC : Silica gel 60 F₂₅₄ plates, eluent = ethyl acetate/hexane (1:1), visualize under UV 254 nm or ninhydrin spray for amine detection .

Q. How can stability studies under varying temperatures and light exposure guide storage protocols?

  • Stability Testing :

  • Store lyophilized powder at -20°C in amber vials.
  • Accelerated degradation studies: Expose to 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products (e.g., hydrolyzed amide bonds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.